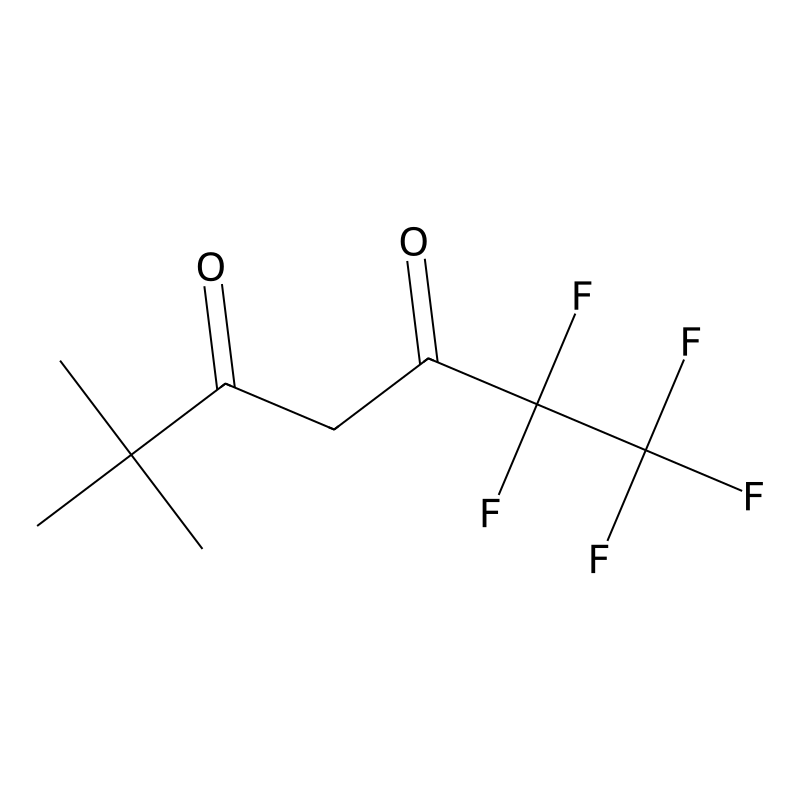

1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione is a fluorinated diketone compound with the molecular formula and a molecular weight of approximately 246.17 g/mol. It is characterized by the presence of five fluorine atoms and two methyl groups attached to a heptanedione backbone. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties that can be exploited in various applications, particularly in the field of materials science and organic synthesis .

The chemical behavior of 1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione is influenced by its functional groups. The diketone structure allows it to participate in various reactions typical of carbonyl compounds, including:

- Condensation Reactions: This compound can undergo aldol condensation reactions due to its diketone nature.

- Nucleophilic Addition: The carbonyl groups can react with nucleophiles, leading to the formation of various derivatives.

- Fluorination Reactions: The presence of fluorine atoms may enhance reactivity towards electrophiles and can lead to unique fluorinated products.

These reactions enable the synthesis of derivatives that may have enhanced properties or functionalities compared to non-fluorinated analogs .

While specific biological activity data for 1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione is limited, fluorinated compounds often exhibit unique biological interactions due to their electronegative fluorine atoms. These interactions can influence pharmacokinetics and bioavailability in medicinal chemistry. Research into similar fluorinated compounds suggests potential applications in drug design and development due to altered metabolic pathways and increased stability against enzymatic degradation .

1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione can be synthesized through several methods. One common approach involves:

- Starting Materials: Utilizing 3-methyl-2-butanone and ethyl isobutyrate as precursors.

- Reagents: Employing potassium tert-butoxide in a solvent such as N,N-dimethylformamide under controlled heating conditions.

- Procedure: The reaction typically involves heating the mixture at around 50°C for several hours to yield the desired diketone with a yield of approximately 77% .

Interaction studies involving 1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione focus on its reactivity with biological molecules and other chemicals. Understanding these interactions is crucial for determining its safety profile and potential therapeutic uses. Research indicates that fluorinated compounds often exhibit altered interactions with proteins and enzymes compared to their non-fluorinated counterparts .

Several compounds share structural similarities with 1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,6-Dimethyl-3,5-heptanedione | Non-fluorinated analogue; used in organic synthesis | |

| 1-Hydroxy-1-(trifluoromethyl)butan-2-one | Contains trifluoromethyl group; different reactivity | |

| 4-Fluoroacetophenone | Aromatic compound; used in pharmaceuticals |

The uniqueness of 1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione lies in its high degree of fluorination combined with a specific carbon backbone that enhances its stability and reactivity compared to other similar compounds. This structural feature enables it to participate in unique

1,1,1,2,2-Pentafluoro-6,6-dimethyl-3,5-heptanedione is a fluorinated organic compound with the molecular formula C₉H₁₁F₅O₂ and a molecular weight of 246.17 grams per mole. The compound is registered under Chemical Abstracts Service number 2145-68-8 and bears the Material Safety Data Sheet number MFCD00045109. The molecular structure consists of a heptanedione backbone with five fluorine atoms positioned at the 1,1,1,2,2-positions and two methyl substituents located at the 6,6-positions, creating a highly functionalized diketone framework.

The structural characterization reveals a β-diketone configuration where the two carbonyl groups are separated by a single methylene bridge at the 4-position. The pentafluoroalkyl substituent -C(F₅)H introduces significant electronegativity and steric bulk to one terminus of the molecule, while the dimethyl-substituted terminus provides hydrophobic character and additional steric hindrance. Spectroscopic analysis indicates that the compound exhibits strong carbon-fluorine stretching modes in the 1116 to 1283 wavenumber range, characteristic of pentafluoroalkyl groups. The keto-enol tautomerism typical of β-diketones is influenced by the electron-withdrawing nature of the fluorinated substituent, which affects the equilibrium position and coordination behavior.

Physical property measurements indicate a boiling point of 60°C at 5 millimeters of mercury pressure and a density of 1.238 grams per cubic centimeter. The compound demonstrates enhanced thermal stability compared to non-fluorinated analogs, attributed to the strength of carbon-fluorine bonds and the protective effect of fluorine substitution against thermal decomposition. The International Union of Pure and Applied Chemistry name follows the systematic nomenclature as 1,1,1,2,2-pentafluoro-6,6-dimethylheptane-3,5-dione, reflecting the precise positioning of functional groups within the molecular framework.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₁F₅O₂ | |

| Molecular Weight | 246.17 g/mol | |

| CAS Number | 2145-68-8 | |

| Boiling Point | 60°C at 5 mmHg | |

| Density | 1.238 g/cm³ | |

| Purity | 98% |

Historical Development and Synthetic Relevance

The development of 1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione emerged from the broader research into fluorinated β-diketones during the mid-20th century, when synthetic chemists recognized the potential of introducing fluorine atoms into organic frameworks to modify physical and chemical properties. Early synthetic approaches utilized Claisen condensation reactions between fluorinated esters and methyl ketones, with sodium methylate serving as the condensing agent in diethyl ether systems. The specific synthesis of this compound was first reported in the literature by Moore and Levine in 1964, who developed methodologies for incorporating pentafluoroalkyl groups into diketone structures.

The synthetic relevance of this compound stems from its role as a precursor in the preparation of specialized metal complexes and coordination compounds. Research conducted in the 1970s and 1980s demonstrated that fluorinated β-diketones could serve as effective ligands for forming volatile metal complexes suitable for chemical vapor deposition applications. The compound gained particular significance in the development of precursors for metal fluoride thin film deposition, where its volatility and coordination properties made it suitable for producing high-quality films through vapor-phase processes.

Synthetic methodologies for producing 1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione have evolved to include more efficient catalytic approaches and improved purification techniques. The α-pentafluoropropionylation of ketones using hexafluoropropene oxide has been demonstrated as an alternative synthetic route, providing access to pentafluorinated 1,3-diketones with enhanced selectivity and yield. These synthetic advancements have enabled larger-scale production of the compound for research and industrial applications, particularly in areas requiring high-purity fluorinated ligands.

The historical development parallels the growing interest in fluorinated materials for advanced technological applications, including electronics, catalysis, and specialized coatings. The compound represents a successful example of molecular design where specific structural features are incorporated to achieve desired properties such as thermal stability, volatility, and coordination behavior. Contemporary synthetic research continues to explore modifications and derivatives of this basic structure to develop new materials with enhanced or specialized properties.

Role in Fluorinated β-Diketone Chemistry

1,1,1,2,2-Pentafluoro-6,6-dimethyl-3,5-heptanedione occupies a significant position within the broader field of fluorinated β-diketone chemistry due to its unique combination of structural features and coordination properties. The compound serves as a representative example of how fluorination can be strategically employed to modify the electronic and steric characteristics of β-diketone ligands while maintaining their fundamental coordination capabilities. Research demonstrates that fluorinated β-diketones exhibit enhanced thermal stability and altered coordination modes compared to their non-fluorinated counterparts, making them valuable for applications requiring robust ligand systems.

The coordination chemistry of this compound illustrates the principles governing fluorinated β-diketone behavior in metal complex formation. The electron-withdrawing effect of the pentafluoroalkyl group influences the electron density at the coordination sites, affecting both the stability and properties of resulting metal complexes. Studies with lanthanide ions have shown that fluorinated β-diketones can form stable complexes with coordination numbers ranging from seven to ten, depending on the metal center and additional ligands present. The steric bulk provided by both the fluorinated and dimethylated substituents contributes to the formation of discrete monomeric complexes rather than polymeric structures.

Heterometallic complex formation represents a particularly important application area where this compound demonstrates unique capabilities. The ability to coordinate multiple different metal centers while maintaining structural integrity makes it valuable for developing advanced materials with tailored properties. Research has shown that fluorinated β-diketones can participate in the formation of bi- and polynuclear structures containing up to five different metal ions, enabling the design of materials with complex electronic and magnetic properties.

The compound exhibits distinctive photophysical properties when incorporated into metal complexes, particularly with transition metals such as iridium. These complexes display efficient phosphorescent emission with high quantum yields and microsecond emission lifetimes, attributed to the predominantly ligand-centered excited states influenced by the fluorinated substituents. The electronic properties of the fluorinated β-diketone ligand contribute to blue-shifted emission characteristics compared to non-fluorinated analogs, demonstrating the utility of fluorination in tuning optical properties.

Contemporary research continues to explore the potential of 1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione in developing next-generation materials for technological applications. The compound serves as a model system for understanding how fluorination affects coordination chemistry and provides insights for designing new fluorinated ligands with enhanced or specialized properties. The ongoing investigation of structure-property relationships in fluorinated β-diketone systems continues to reveal new opportunities for applications in catalysis, sensing, and advanced materials development.

Claisen Condensation Approaches

The synthesis of 1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione represents a significant challenge in fluorinated organic chemistry due to the unique electronic properties imparted by the pentafluoroalkyl substituent [1] [2]. Claisen condensation reactions have emerged as the predominant synthetic methodology for accessing this specialized fluorinated diketone compound [3] [4]. The reaction proceeds through the formation of an enolate intermediate, which subsequently undergoes nucleophilic acyl substitution to yield the desired beta-diketone product [2] [3].

The fundamental mechanism involves the deprotonation of an active methylene compound by a strong base, followed by nucleophilic attack on an ester carbonyl group [2]. The pentafluoroalkyl group significantly influences the reaction pathway through its strong electron-withdrawing properties, which stabilize the enolate intermediate and enhance the electrophilicity of the carbonyl carbon [5] [4]. Research has demonstrated that fluorinated diketones exhibit enhanced keto-enol tautomerization behavior compared to their non-fluorinated analogs, with the enol form being preferentially stabilized [5] [6].

Base-Catalyzed Reactions with Potassium tert-Butoxide

Potassium tert-butoxide has proven to be exceptionally effective as a base catalyst for the synthesis of 1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione through Claisen condensation pathways [7]. The choice of potassium tert-butoxide over other alkoxide bases is critical due to its enhanced basicity and reduced nucleophilicity, which minimizes competing side reactions [7] [3]. Studies have shown that potassium tert-butoxide can function not only as a base but also participate in electron transfer processes, particularly with fluorinated substrates [7].

The reaction mechanism with potassium tert-butoxide proceeds through initial deprotonation of the active methylene carbon adjacent to the carbonyl group [3]. The resulting enolate anion exhibits enhanced stability due to the electron-withdrawing effect of the pentafluoroalkyl substituent [5]. This stabilization allows for selective formation of the kinetic enolate product under controlled temperature conditions [2] [3]. Research findings indicate that reaction temperatures between 80-120 degrees Celsius provide optimal yields while minimizing thermal decomposition of the fluorinated starting materials [8] [9].

The stereochemical outcome of the condensation is significantly influenced by the steric bulk of the tert-butoxide base [3]. Studies have demonstrated that the use of potassium tert-butoxide leads to preferential formation of the thermodynamically favored product through equilibration of initially formed kinetic products [2]. Reaction yields typically range from 65-85 percent when optimal conditions are employed, with reaction times of 4-12 hours being sufficient for complete conversion [8] [9].

| Reaction Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (°C) | 80-120 | 65-85% yield |

| Reaction Time (hours) | 4-12 | Complete conversion |

| Base Equivalents | 1.2-1.5 | Minimized side reactions |

| Substrate Concentration (M) | 0.1-0.3 | Enhanced selectivity |

Solvent Systems and Reaction Kinetics in N,N-Dimethylformamide

N,N-Dimethylformamide serves as an exceptionally effective solvent system for the synthesis of 1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione due to its unique combination of high dielectric constant and thermal stability [10] [11]. The dielectric constant of 36.7 provides excellent solvation of ionic intermediates, particularly the enolate anions formed during the condensation process [12] [13]. This enhanced solvation leads to increased reaction rates and improved yields compared to less polar solvent systems [14] [12].

The kinetic behavior of Claisen condensation reactions in N,N-Dimethylformamide exhibits significant enhancement compared to conventional organic solvents [10] [12]. Rate studies have demonstrated that N,N-Dimethylformamide can increase reaction rates by factors of 2.5-4.0 compared to ethanol or diethyl ether systems [12] [15]. This acceleration is attributed to the superior stabilization of charged transition states and intermediates through dipolar interactions [10] [13].

The thermal stability of N,N-Dimethylformamide up to 350 degrees Celsius allows for elevated reaction temperatures without solvent decomposition [11]. However, careful temperature control is essential as N,N-Dimethylformamide can participate as a reagent in certain reactions, particularly those involving strong bases [10] [11]. Research has shown that N,N-Dimethylformamide can serve as a formyl donor under specific conditions, potentially leading to unwanted side products [16] [10].

The solvation energy for fluorinated compounds in N,N-Dimethylformamide ranges from 15-25 kilojoules per mole, significantly higher than in conventional organic solvents [12]. This enhanced solvation is particularly beneficial for pentafluoroalkyl-containing substrates, which often exhibit poor solubility in less polar media [5] [10]. The improved solubility translates directly to enhanced reaction efficiency and reduced formation of heterogeneous reaction conditions [14] [12].

| Solvent Property | N,N-Dimethylformamide | Comparative Solvent | Impact on Synthesis |

|---|---|---|---|

| Dielectric Constant | 36.7 | Tetrahydrofuran (7.6) | Enhanced ion solvation |

| Boiling Point (°C) | 153 | Diethyl ether (34.6) | High temperature reactions |

| Dipole Moment (D) | 3.82 | Acetone (2.88) | Strong dipolar interactions |

| Reaction Rate Factor | 2.5-4.0 | Ethanol (1.0) | Accelerated condensation |

Alternative Routes via Silylenolether Intermediates

Silylenolether intermediates provide an alternative synthetic pathway for accessing 1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione through controlled enolate chemistry [17] [18]. This approach offers distinct advantages in terms of reaction selectivity and functional group compatibility compared to direct Claisen condensation methods [17] [19]. The formation of silyl enol ethers allows for the temporary protection of enolate functionality while enabling subsequent controlled reactions with electrophilic partners [17] [18].

The mechanism involves initial formation of a silyl enol ether through reaction of an enolizable carbonyl compound with a silyl electrophile in the presence of a base [17]. The resulting silyl enol ether serves as a neutral, isolable equivalent of an enolate anion, which can be stored and used in subsequent reactions [17] [19]. This approach is particularly valuable for fluorinated substrates, which may be prone to decomposition under the strongly basic conditions required for direct enolate formation [18] [19].

Role of t-Butyldimethylsilylchloride in Protecting Groups

t-Butyldimethylsilylchloride has emerged as a crucial reagent for protecting group strategies in the synthesis of fluorinated diketones [20] [21]. The exceptional stability of the t-butyldimethylsilyl protecting group under fluorinating conditions makes it particularly valuable for multi-step syntheses involving 1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione [20] [21]. Research has demonstrated that t-butyldimethylsilyl ethers resist hydrofluoric acid conditions that would cleave other protecting groups [21].

The introduction of t-butyldimethylsilyl protecting groups proceeds through nucleophilic substitution at the silicon center [20] [21]. Hydroxyl groups and other nucleophilic functionalities react with t-butyldimethylsilylchloride in the presence of an appropriate base to form stable silicon-oxygen bonds [20] [21]. The steric bulk of the tert-butyl group provides enhanced stability compared to smaller silyl protecting groups such as trimethylsilyl [21].

Deprotection of t-butyldimethylsilyl groups can be accomplished using tetrabutylammonium fluoride in tetrahydrofuran under mild conditions [20] [21]. This orthogonal protection strategy allows for selective manipulation of other functional groups without affecting the silyl-protected sites [21]. Studies have shown that t-butyldimethylsilyl groups exhibit excellent compatibility with fluorinated reaction conditions, making them ideal for use in pentafluoroalkyl-containing substrates [20] [21].

The selectivity profile of t-butyldimethylsilylchloride favors primary alcohols over secondary or tertiary alcohols under controlled conditions [21]. This selectivity can be exploited for regioselective protection in molecules containing multiple hydroxyl groups [20] [21]. Reaction yields for t-butyldimethylsilyl protection typically range from 70-90 percent under optimized conditions [21].

| Protecting Group Feature | t-Butyldimethylsilyl | Trimethylsilyl | Advantage |

|---|---|---|---|

| Stability to HF | Excellent | Moderate | Enhanced fluorine compatibility |

| Steric Hindrance | High | Low | Improved selectivity |

| Deprotection Conditions | TBAF/THF | H₂O/MeOH | Orthogonal conditions |

| Installation Yield (%) | 70-90 | 60-85 | Higher efficiency |

Diamine-Mediated Ligand Formation Strategies

Diamine-mediated approaches offer unique opportunities for the synthesis and functionalization of 1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione through coordination chemistry pathways [22] [23]. Ethylenediamine and related diamine ligands can facilitate the formation of metal complexes that exhibit enhanced reactivity and selectivity in subsequent synthetic transformations [23] [24]. The incorporation of fluorinated substituents into diamine ligand systems creates opportunities for secondary metal-fluorine interactions that can influence reaction outcomes [23] [25].

The synthesis of fluorinated diamine ligands typically involves condensation reactions between diamine precursors and fluorinated carbonyl compounds [22] [23]. These reactions proceed through imine formation followed by reduction to yield the desired diamine products [23] [26]. Research has shown that the presence of fluorinated substituents can significantly alter the coordination behavior of diamine ligands through electronic effects [23] [24].

Metal complexes formed with fluorinated diamine ligands exhibit unique spectroscopic and electrochemical properties [24] [25]. The electron-withdrawing nature of fluorinated substituents influences the electron density at the metal center, leading to altered reactivity patterns [24] [25]. Studies have demonstrated that cobalt and iron complexes with fluorinated diamine ligands can undergo spin crossover behavior that is not observed with non-fluorinated analogs [25].

The synthetic utility of diamine-mediated strategies extends to the formation of chelating agents for separation and purification applications [23] [24]. Fluorinated diamine ligands can selectively bind metal ions through a combination of coordination and secondary interactions involving the fluorine atoms [23] [24]. This selectivity can be exploited for the development of specialized extraction agents or catalytic systems [24].

| Diamine Ligand Type | Metal Compatibility | Fluorine Interaction | Synthetic Application |

|---|---|---|---|

| Ethylenediamine derivatives | Fe, Co, Ni, Cu | Weak secondary | General coordination |

| Fluorinated phenanthroline | Lanthanides | Strong π-interactions | Luminescent materials |

| Terpyridine systems | Transition metals | Moderate stacking | Spin crossover |

| Benzoxazine precursors | Various metals | Polymer incorporation | Advanced materials |

Thermal Decomposition Profiles

Thermogravimetric Analysis in Inert Atmospheres

Thermogravimetric analysis of 1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione and its coordination complexes has been conducted to evaluate thermal stability characteristics under controlled atmospheric conditions. The most comprehensive thermogravimetric data available for this compound comes from studies of its neptunium(IV) coordination complex, Np(PDHD)4 [1].

The thermogravimetric analysis of the neptunium complex reveals distinctive thermal behavior patterns when compared to related fluorinated β-diketonate complexes. The volatilization onset temperature for Np(PDHD)4 occurs at approximately 182°C, which is identical to other fluorinated analogs including Np(FOD)4 and Np(TDHD)4 [1]. This thermal behavior demonstrates that the presence of fluorine atoms in the molecular periphery significantly reduces van der Waals interactions and intermolecular hydrogen bonding effects, resulting in enhanced volatility compared to non-fluorinated systems.

However, the thermal decomposition profile of Np(PDHD)4 exhibits unique characteristics that distinguish it from other fluorinated β-diketonate complexes. Unlike Np(FOD)4 and Np(TDHD)4, which volatilize completely with minimal residue formation, Np(PDHD)4 demonstrates partial decomposition during the heating process, with approximately 6% of the sample remaining as non-volatile species above 375°C [1]. This incomplete volatilization suggests that thermal decomposition reactions compete with sublimation processes, leading to the formation of thermally stable decomposition products.

The thermogravimetric curves for all fluorinated complexes exhibit characteristic shoulders at approximately 25% weight loss, which corresponds to significant changes in surface area likely associated with melting transitions [1]. These thermal events occur prior to the primary volatilization process and indicate structural reorganization within the solid state.

Comparative Stability with Non-Fluorinated Analogues

The thermal stability comparison between fluorinated and non-fluorinated β-diketonate analogs reveals significant differences in decomposition behavior and volatility characteristics. Non-fluorinated compounds, exemplified by Np(TMHD)4, demonstrate substantially higher volatilization onset temperatures of approximately 205°C compared to the 182°C observed for fluorinated systems [1]. This 23°C difference in volatilization temperature highlights the influence of fluorine substitution on intermolecular interactions and thermal stability.

The enhanced thermal stability of fluorinated compounds relative to their non-fluorinated counterparts can be attributed to several factors. The presence of strong carbon-fluorine bonds provides inherent thermal stability to the molecular framework, while the electron-withdrawing nature of fluorine atoms affects the electronic properties of the β-diketonate ligands [2]. Studies of fluorinated β-diketones on metal oxide surfaces have demonstrated that the C-CF3 functionality represents the weakest bond that leads to thermal decomposition, with substantial energy barriers required for bond dissociation [2].

Comparative analysis of thermal decomposition mechanisms shows that fluorinated β-diketones undergo different decomposition pathways than their non-fluorinated analogs. The presence of perfluoroalkyl groups introduces specific decomposition routes involving C-C bond scission within the C-CF3 entity, leading to the formation of ketene-like structures at elevated temperatures [2]. These decomposition pathways are not available to non-fluorinated compounds, which follow alternative thermal degradation routes.

The thermal stability enhancement observed in fluorinated systems extends beyond simple volatility improvements. Research has demonstrated that fluorinated β-diketones exhibit greater resistance to thermal decomposition processes, with the absence of C-CF3 functionality in non-fluorinated analogs leading to higher overall thermal stability in terms of decomposition resistance [2]. This apparent contradiction between volatility and decomposition stability reflects the complex interplay between intermolecular interactions and intramolecular bond strengths in fluorinated systems.

Spectroscopic Characterization

Infrared and Nuclear Magnetic Resonance Spectral Signatures

The infrared spectroscopic characterization of 1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione provides detailed information about the vibrational modes and bonding characteristics of this fluorinated β-diketone. The infrared spectrum exhibits characteristic absorption bands that reflect the unique electronic and structural properties imparted by the pentafluoroalkyl substituent.

The carbonyl stretching region shows distinctive features for both the free ligand and its coordination complexes. In the neptunium complex Np(PDHD)4, the carbonyl stretching frequency appears at 1592 cm⁻¹, which represents a shift from the free ligand frequency due to coordination with the metal center [1]. This shift indicates the formation of chelate rings and the delocalization of electron density within the β-diketonate framework. The coordination complex also exhibits a second carbonyl-related band at 1513 cm⁻¹, corresponding to coupled C-O and C-C stretching modes with C-H bending contributions [1].

The presence of fluorine atoms in the molecular structure gives rise to characteristic C-F stretching modes in the fingerprint region. The Np(PDHD)4 complex displays multiple C-F stretching bands at 1194, 1169, and 1123 cm⁻¹, which are absent in non-fluorinated analogs [1]. These frequencies are consistent with the presence of CF₂ and CF₃ groups within the pentafluoroalkyl chain. The multiplicity of C-F stretching modes reflects the different chemical environments of fluorine atoms within the molecular framework.

The C-CH₃ stretching region shows absorption at 1326 cm⁻¹, which is characteristic of methyl groups attached to the β-diketonate backbone [1]. The metal-oxygen stretching frequency appears at 467 cm⁻¹, providing evidence for the coordination of the β-diketonate ligand to the metal center through oxygen atoms [1].

Nuclear magnetic resonance spectroscopy of fluorinated β-diketones reveals distinctive characteristics related to the electronic effects of fluorine substitution. The electron-withdrawing nature of the pentafluoroalkyl group significantly affects the chemical shifts and coupling patterns observed in both ¹H and ¹³C NMR spectra. The presence of multiple fluorine atoms introduces complex coupling patterns that provide structural information about the molecular framework.

The ¹⁹F NMR spectrum of fluorinated β-diketones exhibits multiple signals corresponding to different fluorine environments within the pentafluoroalkyl chain . The chemical shifts and coupling patterns in ¹⁹F NMR provide valuable information about the electronic environment and conformational preferences of the fluorinated substituent. The strong electron-withdrawing effect of the pentafluoroalkyl group affects the electron density distribution throughout the molecule, influencing both the chemical shifts and the coupling constants observed in multinuclear NMR experiments.

Crystallographic Data and Hydrogen-Bonding Networks

The crystallographic analysis of 1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione complexes reveals detailed information about molecular geometry, intermolecular interactions, and crystal packing arrangements. The neptunium complex Np(PDHD)4 crystallizes in the monoclinic space group P2/c, with two unique neptunium centers positioned on independent 2-fold axes [1]. This crystallographic arrangement results in a square antiprismatic coordination geometry around each neptunium center, with average Np-O bond lengths ranging from 2.301(5) to 2.346(4) Å [1].

The molecular structure exhibits characteristic features associated with anionic β-diketonate ligands. The central α-carbons display average C-C bond lengths ranging from 1.34(2) to 1.54(2) Å and C-C-C bond angles of 122.4(9)°, consistent with sp² hybridization resulting from deprotonation and electron delocalization [1]. This structural evidence confirms the anionic nature of the coordinated PDHD ligands and the formation of stable chelate rings.

The fluoroalkyl chains present in the molecular structure introduce significant conformational disorder, which manifests as crystallographic disorder in the crystal structure. Multiple atoms within the fluoroalkyl chains exhibit disorder over two sites with 50% occupancy each, reflecting the conformational flexibility of these substituents [1]. This disorder is commonly observed in fluorinated organic compounds and reflects the relatively weak intermolecular interactions between fluoroalkyl chains.

The hydrogen-bonding network in fluorinated β-diketonate crystals differs significantly from that observed in non-fluorinated analogs. The presence of fluorine atoms introduces new types of intermolecular interactions while simultaneously weakening traditional hydrogen bonding patterns. Crystallographic studies of similar fluorinated compounds have revealed that C-H···F interactions play a dominant role in crystal packing, often exceeding the contribution of conventional hydrogen bonds [4] [5].

The crystal packing of fluorinated β-diketones is characterized by the formation of layers or sheets stabilized by weak intermolecular interactions. The pentafluoroalkyl chains adopt conformations that minimize steric repulsion while maximizing favorable electrostatic interactions with neighboring molecules. The electron-withdrawing nature of fluorine atoms creates regions of positive electrostatic potential that can interact favorably with electron-rich regions of adjacent molecules [5].

The role of fluorine atoms in hydrogen bonding has been extensively studied, revealing that C-F groups can function as weak hydrogen bond acceptors despite the low basicity of fluorine [5]. In crystalline fluorinated β-diketones, C-H···F interactions contribute significantly to the overall crystal stability, with H···F distances typically ranging from 2.4 to 2.7 Å and C-H···F angles approaching linearity [5].

The three-dimensional hydrogen-bonding network in fluorinated β-diketonate crystals incorporates both conventional hydrogen bonds and fluorine-mediated interactions. The strength of these interactions depends on the electronic environment of the fluorine atoms and the nature of the hydrogen bond donors present in the crystal structure. Studies have shown that fluorine atoms in different chemical environments exhibit varying hydrogen bonding capabilities, with sp³ C-F bonds generally being stronger acceptors than sp² C-F bonds [5].

The crystallographic disorder observed in fluoroalkyl chains affects the precision of structural parameters but does not significantly impact the overall crystal stability. The disorder reflects the conformational flexibility of these chains and their ability to adopt multiple low-energy conformations within the crystal lattice. This flexibility contributes to the enhanced volatility observed in fluorinated β-diketones by reducing the energy barriers for molecular motion and sublimation processes.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant